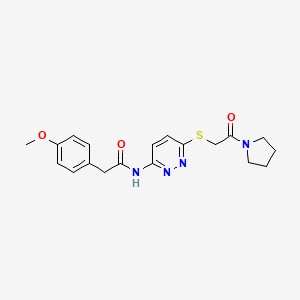

2-(4-methoxyphenyl)-N-(6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyridazin-3-yl)acetamide

Descripción

This compound features a pyridazine core substituted with a thioether-linked 2-oxo-pyrrolidin-1-yl ethyl group and an acetamide moiety bearing a 4-methoxyphenyl substituent. Its synthesis likely involves thioacetamide-based reactions with heterocyclic precursors, as inferred from analogous protocols in and .

Propiedades

IUPAC Name |

2-(4-methoxyphenyl)-N-[6-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylpyridazin-3-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O3S/c1-26-15-6-4-14(5-7-15)12-17(24)20-16-8-9-18(22-21-16)27-13-19(25)23-10-2-3-11-23/h4-9H,2-3,10-13H2,1H3,(H,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKNILHZFLQGPOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)NC2=NN=C(C=C2)SCC(=O)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-(6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyridazin-3-yl)acetamide typically involves multiple steps:

Formation of the Pyridazinyl Intermediate: The pyridazinyl ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or diesters under acidic or basic conditions.

Introduction of the Thioether Linkage: The pyridazinyl intermediate is then reacted with a thiol derivative, such as 2-oxo-2-(pyrrolidin-1-yl)ethanethiol, under nucleophilic substitution conditions.

Acylation Reaction: The final step involves the acylation of the intermediate with 4-methoxyphenylacetic acid or its derivatives using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to form the desired acetamide.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized for higher yields and purity. This could involve:

Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and control.

Catalysis: Employing catalysts to improve reaction rates and selectivity.

Purification Techniques: Implementing advanced purification methods such as crystallization, chromatography, or recrystallization to ensure high purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

Reduction: Reduction reactions can target the pyridazinyl ring or the carbonyl group in the pyrrolidinyl ethyl thio linkage.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

Substitution Reagents: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

Oxidation Products: Phenolic derivatives, quinones.

Reduction Products: Alcohols, amines.

Substitution Products: Various acylated or alkylated derivatives.

Aplicaciones Científicas De Investigación

Research indicates that compounds with similar structural features exhibit a range of biological activities, including:

- Anticancer Activity : Compounds incorporating pyridazine and thioether linkages have demonstrated anticancer properties in various studies. For instance, derivatives of pyridazinone have shown effectiveness against several cancer cell lines, suggesting that 2-(4-methoxyphenyl)-N-(6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyridazin-3-yl)acetamide could have similar effects .

- Anticonvulsant Properties : The structural components of this compound may confer anticonvulsant activity. Studies on related thiazole-pyridazine hybrids have indicated significant protection against seizures in animal models .

Case Studies

Several studies have highlighted the therapeutic potential of similar compounds:

- Anticancer Activity : A study reported that pyridazine derivatives exhibited significant cytotoxic effects against cancer cell lines such as MCF-7 and HepG2, with IC50 values indicating potency .

- Anticonvulsant Effects : Research on thiazole-linked compounds demonstrated effective seizure protection in animal models, suggesting that modifications to the pyridazine structure could enhance these effects .

Mecanismo De Acción

The mechanism of action of 2-(4-methoxyphenyl)-N-(6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyridazin-3-yl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of enzymes or bind to receptors, thereby modulating their activity. This can lead to the inhibition of enzyme function or alteration of receptor-mediated signaling pathways, resulting in various biological effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Key Features

The following compounds share critical structural motifs with the target molecule, such as thioether linkages, acetamide groups, or aromatic heterocycles:

Structure-Activity Relationships (SAR)

- Pyridazine vs. Pyridine Cores : Pyridazine-based compounds (e.g., CB-839) often exhibit metabolic enzyme targeting, while pyridine derivatives (e.g., 1b) may favor kinase inhibition due to planar aromaticity enhancing ATP-binding pocket interactions .

- 4-Methoxyphenyl Group : This substituent, present in the target compound and 2b (), contributes to electron-donating effects, possibly enhancing membrane permeability and metabolic stability .

- Pyrrolidinone vs.

Physicochemical Properties

- LogP: The target compound’s pyrrolidinone and pyridazine groups likely lower LogP compared to 1b’s bis(4-methoxyphenyl)pyridine, suggesting better aqueous solubility .

- Molecular Weight : All analogs fall within 400–600 Da, adhering to Lipinski’s rules for drug-likeness .

Actividad Biológica

The compound 2-(4-methoxyphenyl)-N-(6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyridazin-3-yl)acetamide exhibits a range of biological activities, primarily due to its unique structural characteristics that include a pyridazine moiety and a pyrrolidine-derived thioether linkage. This article delves into the biological activity of this compound, summarizing relevant findings from various studies.

Structural Overview

The molecular formula of the compound is . Its structure incorporates:

- 4-Methoxyphenyl group

- Pyridazine ring

- Pyrrolidine-derived thioether

These features contribute to its potential as a bioactive molecule.

Antimicrobial Activity

Research indicates that compounds with similar structural features, particularly those containing nitrogen heterocycles like pyridazines and pyrrolidines, often exhibit significant antimicrobial properties. For instance, derivatives of pyrrolidine have shown activity against various bacterial strains:

| Compound | MIC (μg/mL) | Target Organisms |

|---|---|---|

| Pyrrole Benzamide Derivatives | 3.125 | Staphylococcus aureus |

| Other Pyrrolidine Derivatives | 0.0039 - 0.025 | Escherichia coli |

These compounds were evaluated against both Gram-positive and Gram-negative bacteria, demonstrating promising antibacterial effects comparable to established antibiotics like ciprofloxacin .

Anticancer Activity

The anticancer potential of similar compounds has been explored extensively. For instance, studies on phenoxy-N-arylacetamides have revealed their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The 4-methoxyphenyl group is particularly noted for enhancing anticancer activity due to its electron-donating properties, which may stabilize reactive intermediates during metabolic processes .

Anti-inflammatory Effects

Compounds with similar structures have also been reported to possess anti-inflammatory properties. The presence of the methoxy group in the 4-position on the phenyl ring has been linked to reduced inflammation in various models, indicating that derivatives of this compound could be effective in treating inflammatory diseases .

Case Studies and Research Findings

- Antibacterial Efficacy : A study evaluating various pyrrolidine derivatives found that certain modifications led to enhanced antibacterial activity against S. aureus and E. coli, with MIC values significantly lower than traditional antibiotics .

- Anticancer Mechanisms : In vitro studies demonstrated that derivatives of this compound could induce apoptosis in cancer cell lines, with mechanisms involving the activation of caspases and modulation of Bcl-2 family proteins .

- Anti-inflammatory Activity : Research has shown that compounds similar to 2-(4-methoxyphenyl)-N-(6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyridazin-3-yl)acetamide can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models, suggesting potential therapeutic applications in chronic inflammatory conditions .

Q & A

Q. Optimization Tips :

- Monitor reaction progress via TLC or HPLC to minimize side products.

- Adjust solvent polarity (e.g., switch from DMF to THF) to improve yields in sterically hindered steps .

Basic: What analytical techniques are critical for characterizing this compound and verifying its purity?

Answer:

A combination of spectroscopic and chromatographic methods is essential:

- NMR (¹H/¹³C) : Confirm regiochemistry of the pyridazine ring and substitution patterns on the phenyl group (e.g., methoxy group at C4) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₂₀H₂₃N₅O₃S) and detect isotopic patterns for sulfur .

- HPLC-PDA : Assess purity (>95%) using a C18 column with acetonitrile/water gradients .

Q. Example SAR Table :

| Derivative | Modification | IC₅₀ (Target A) | Selectivity (Target A/B) |

|---|---|---|---|

| Parent Compound | None | 120 nM | 1:0.3 |

| CF₃-substituted | 4-OCH₃ → 4-CF₃ | 85 nM | 1:0.1 |

| Piperidine analog | Pyrrolidine → Piperidine | 150 nM | 1:1.2 |

Advanced: How can computational methods guide the prediction of off-target interactions?

Answer:

- Molecular Docking : Use AutoDock Vina to screen against kinase databases (e.g., PDB), prioritizing residues critical for ATP binding (e.g., hinge region Lys-33) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the pyrrolidine-thioether moiety in binding pockets .

- Pharmacophore Modeling : Identify essential features (e.g., hydrogen-bond acceptors near the pyridazine ring) to avoid cross-reactivity with cytochrome P450 enzymes .

Basic: What are the stability profiles of this compound under varying storage conditions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.